Cas no 1693726-27-0 (1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid)

1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Thiomorpholinecarboxylic acid, 1,1-dioxide
- thiomorpholine-2-carboxylic acid 1,1-dioxide
- 1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid
- EN300-1070661
- 1693726-27-0
-
- Inchi: 1S/C5H9NO4S/c7-5(8)4-3-6-1-2-11(4,9)10/h4,6H,1-3H2,(H,7,8)
- InChI Key: FSAJNBTYVVGXJJ-UHFFFAOYSA-N
- SMILES: N1CCS(=O)(=O)C(C(O)=O)C1
Computed Properties
- Exact Mass: 179.02522894g/mol
- Monoisotopic Mass: 179.02522894g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 91.8Ų
- XLogP3: -3.2
Experimental Properties
- Density: 1.477±0.06 g/cm3(Predicted)
- Boiling Point: 504.3±50.0 °C(Predicted)
- pka: 1.36±0.20(Predicted)
1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1070661-0.05g |
1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid |
1693726-27-0 | 95% | 0.05g |
$528.0 | 2023-10-28 | |
Enamine | EN300-1070661-0.25g |
1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid |
1693726-27-0 | 95% | 0.25g |
$579.0 | 2023-10-28 | |
Enamine | EN300-1070661-0.5g |
1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid |
1693726-27-0 | 95% | 0.5g |
$603.0 | 2023-10-28 | |
Enamine | EN300-1070661-10.0g |
1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid |
1693726-27-0 | 10g |
$5283.0 | 2023-05-25 | ||
Enamine | EN300-1070661-0.1g |
1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid |
1693726-27-0 | 95% | 0.1g |
$553.0 | 2023-10-28 | |
Enamine | EN300-1070661-10g |
1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid |
1693726-27-0 | 95% | 10g |
$2701.0 | 2023-10-28 | |
Enamine | EN300-1070661-5.0g |
1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid |
1693726-27-0 | 5g |
$3562.0 | 2023-05-25 | ||
Enamine | EN300-1070661-1.0g |
1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid |
1693726-27-0 | 1g |
$1229.0 | 2023-05-25 | ||
Enamine | EN300-1070661-2.5g |
1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid |
1693726-27-0 | 95% | 2.5g |
$1230.0 | 2023-10-28 | |
Enamine | EN300-1070661-1g |
1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid |
1693726-27-0 | 95% | 1g |
$628.0 | 2023-10-28 |
1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid Related Literature
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Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
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Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
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Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
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Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
Additional information on 1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid
Introduction to 1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid (CAS No. 1693726-27-0) and Its Emerging Applications in Chemical Biology
1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid, identified by the CAS number 1693726-27-0, is a structurally unique heterocyclic compound that has garnered significant attention in the field of chemical biology due to its distinct pharmacophoric features. The compound belongs to the thiomorpholine family, a class of molecules known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of both a dioxo (C=O) group and a thiol (S-H) moiety in its molecular framework imparts exceptional reactivity and functional versatility, making it a valuable scaffold for drug discovery and medicinal chemistry research.
The nomenclature of this compound reflects its complex structural attributes: the "dioxo" prefix indicates the presence of two oxygen atoms double-bonded to a carbon atom, while "thiomorpholine" denotes the six-membered ring containing sulfur and nitrogen atoms. The suffix "-carboxylic acid" highlights the terminal carboxyl group, which further enhances its potential for biological interactions. This combination of functional groups makes 1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid a promising candidate for developing novel therapeutic agents.
In recent years, there has been a surge in research focused on thiomorpholine derivatives due to their ability to modulate various biological pathways. Studies have demonstrated that compounds with similar scaffolds exhibit inhibitory effects on enzymes such as kinases and proteases, which are often implicated in diseases like cancer and neurodegeneration. The reactivity of the thiol group in 1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid allows for post-synthetic modifications, enabling chemists to tailor its properties for specific applications. For instance, it can undergo disulfide bond formation or participate in thiol-disulfide exchange reactions, which are critical for designing redox-sensitive drugs.
One of the most compelling aspects of 1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid is its potential as an intermediate in the synthesis of more complex bioactive molecules. Researchers have leveraged its structural features to develop inhibitors targeting specific disease-related pathways. For example, recent studies have explored its derivatives as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and are often overexpressed in cancer cells. The dioxo group provides a hydrogen bond acceptor motif that can interact with key residues in the enzyme's active site, while the thiol moiety allows for covalent binding or allosteric modulation.
The pharmacokinetic profile of 1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid is another area of active investigation. Preliminary studies suggest that this compound exhibits favorable solubility and stability under physiological conditions, which are essential attributes for any potential drug candidate. Additionally, its ability to cross biological membranes may enhance its bioavailability, making it an attractive option for oral or intravenous administration. These properties have prompted researchers to explore its use in developing prodrugs or drug delivery systems designed to improve therapeutic efficacy.
Advances in computational chemistry have further accelerated the exploration of 1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid's potential applications. Molecular docking simulations have been employed to predict its binding affinity to various biological targets, including protein kinases and transcription factors. These simulations not only help identify promising derivatives but also provide insights into the molecular interactions that govern its biological activity. Such computational approaches are particularly valuable in high-throughput screening campaigns, where large libraries of compounds are rapidly evaluated for their binding properties.
The synthesis of 1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid has also seen significant advancements due to innovative synthetic methodologies. Researchers have developed efficient multi-step routes that minimize side reactions and maximize yield. For instance, recent protocols employ transition metal-catalyzed reactions or microwave-assisted synthesis to streamline the process. These improvements have made it feasible to produce larger quantities of the compound for both research and potential clinical trials.
In conclusion, 1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid (CAS No. 1693726-27-0) represents a fascinating molecule with immense potential in chemical biology and drug discovery. Its unique structural features and reactivity make it an ideal scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in pharmaceutical development and medicinal chemistry innovation.
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